4,5,7-Trichloro-2,1,3-benzothiadiazole
Description
4,5,7-Trichloro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound featuring a fused benzene ring with a thiadiazole moiety (S–N–S linkage) and three chlorine substituents at positions 4, 5, and 5. Its synthesis was first reported via the reaction of 3,4,6-trichloro-o-benzoquinone dioxime with sulfur dichloride in benzene, yielding a 2:1 ratio of the major product (this compound) and a minor N-oxide derivative . The compound exhibits unique electronic properties due to the electron-withdrawing effects of chlorine atoms and the electron-deficient thiadiazole ring, making it valuable in materials science and coordination chemistry.
Properties
CAS No. |
1982-55-4 |
|---|---|
Molecular Formula |
C6HCl3N2S |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
4,5,7-trichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HCl3N2S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H |
InChI Key |
SZYWFOPNFNROQB-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl |
melting_point |
122.0 °C |
Other CAS No. |
1982-55-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Contradictory Evidence
- Electron-Withdrawing vs. Luminescence Trade-off : While highlights the trichloro derivative’s utility in charge-transfer systems, and suggest that excessive electron withdrawal (e.g., Cl substituents) can quench luminescence, making unsubstituted or ethynyl-substituted derivatives preferable for light-emitting applications.
- Fluorine vs. Chlorine Reactivity : posits that trifluoro derivatives are more reactive than trichloro analogues, but this conflicts with the broader literature on halogen reactivity, where Cl typically participates more readily in substitution reactions due to lower bond dissociation energy.
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